![molecular formula C13H18O3 B14315831 Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate CAS No. 106111-48-2](/img/structure/B14315831.png)
Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate is an organic compound with a complex structure that includes both alkyne and alkene functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate typically involves the reaction of an alkyne with an alkene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the alkyne and alkene are combined in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: Nucleophilic substitution reactions can occur at the alkyne or alkene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mécanisme D'action
The mechanism of action of Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[(5-methylhept-6-en-1-yl)oxy]but-2-ynoate
- Ethyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate
- Propyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate
Uniqueness
Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate is unique due to its specific structural features, including the presence of both alkyne and alkene groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
106111-48-2 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
methyl 4-(5-methylidenehept-6-enoxy)but-2-ynoate |
InChI |
InChI=1S/C13H18O3/c1-4-12(2)8-5-6-10-16-11-7-9-13(14)15-3/h4H,1-2,5-6,8,10-11H2,3H3 |
Clé InChI |
PJPADEOLUGAGKP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C#CCOCCCCC(=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



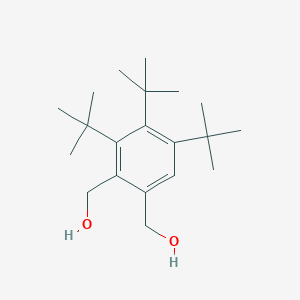

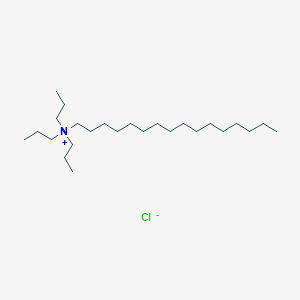
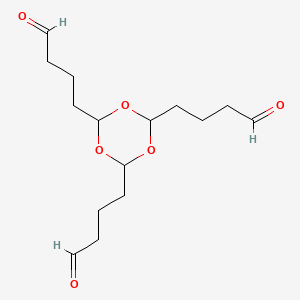

![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)

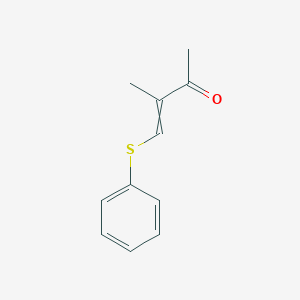
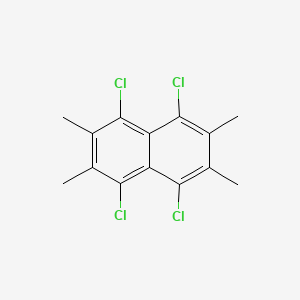
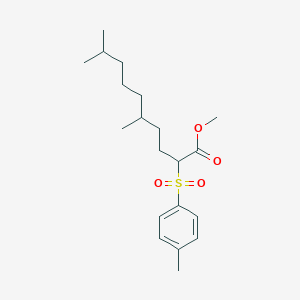
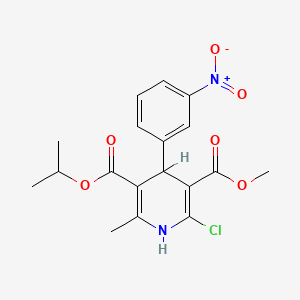
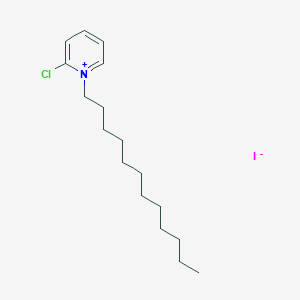
![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
